Cas no 702647-05-0 (Benzamide,N-(3-methoxyphenyl)-2,5-dimethyl-)

Benzamide,N-(3-methoxyphenyl)-2,5-dimethyl- structure
702647-05-0 structure
Product name:Benzamide,N-(3-methoxyphenyl)-2,5-dimethyl-
CAS No:702647-05-0
MF:C16H17NO2
MW:255.31168
CID:557367
PubChem ID:925325

Benzamide,N-(3-methoxyphenyl)-2,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-(3-methoxyphenyl)-2,5-dimethyl-
    • Benzamide, N-(3-methoxyphenyl)-2,5-dimethyl- (9CI)
    • N-(3-Methoxyphenyl)-2,5-dimethylbenzamide
    • AC1LI7UV
    • AG-G-74355
    • CTK5D2137
    • MolPort-002-093-437
    • STK202037
    • DTXSID40358931
    • Z27795418
    • AKOS001418901
    • SR-01000273636-1
    • Benzamide,N-(3-methoxyphenyl)-2,5-dimethyl-(9ci)
    • 702647-05-0
    • SR-01000273636
    • Inchi: InChI=1S/C16H17NO2/c1-11-7-8-12(2)15(9-11)16(18)17-13-5-4-6-14(10-13)19-3/h4-10H,1-3H3,(H,17,18)
    • InChI Key: KEIHTHOYGRJROM-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)OC

Computed Properties

  • Exact Mass: 255.125928785g/mol
  • Monoisotopic Mass: 255.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 3.2

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